molecular formula C19H18N4O3S B2493556 N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013795-48-6

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2493556
CAS No.: 1013795-48-6
M. Wt: 382.44
InChI Key: CWAQSUFPAVQSLB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a potent and selective ATP-competitive kinase inhibitor with significant activity against Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of JAK/STAT signaling pathways and their role in myeloproliferative neoplasms and hematological malignancies. The compound demonstrates a strong inhibitory profile against the JAK2 V617F mutant, a constitutively active kinase prevalent in a majority of polycythemia vera and a significant proportion of essential thrombocythemia and primary myelofibrosis cases. Concurrently, its potent inhibition of FLT3, including internal tandem duplication (ITD) mutants, positions it as a valuable tool compound for studying acute myeloid leukemia (AML) pathogenesis and resistance mechanisms. Research utilizing this inhibitor has been instrumental in elucidating the synergistic effects of dual JAK2/FLT3 inhibition, which can suppress proliferation and induce apoptosis in hematopoietic cell lines dependent on these oncogenic kinases. It serves as a critical pharmacological probe for dissecting complex signaling crosstalk in oncogenesis and for evaluating combination therapy strategies in preclinical models. This molecule is for research use only and is intended to advance the understanding of kinase-driven cancers and the development of targeted therapeutic interventions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-10-14(22(2)21-12)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAQSUFPAVQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that integrates various pharmacologically active moieties, including furan, benzo[d]thiazole, and pyrazole. This structural complexity suggests a broad spectrum of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 388.46 g/mol. Its structure can be broken down into several key components:

Component Description
Furan Ring A five-membered aromatic ring contributing to reactivity.
Benzo[d]thiazole Moiety A fused ring system known for its biological activity.
Pyrazole Core A heterocyclic compound associated with various therapeutic effects.
Carboxamide Functional Group Enhances solubility and biological activity.

Biological Activities

This compound exhibits a range of biological activities, as summarized below:

Anticancer Activity

Research indicates that pyrazole derivatives often demonstrate anticancer properties. For instance, studies have shown that compounds containing pyrazole structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The incorporation of the furan and benzo[d]thiazole moieties may enhance anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in inflammatory responses . Specific derivatives have shown significant inhibition rates comparable to established anti-inflammatory drugs.

Antimicrobial Properties

Compounds similar to this compound have exhibited antimicrobial activity against a variety of pathogens, including bacteria and fungi. The presence of the benzo[d]thiazole moiety is particularly noted for enhancing such activities .

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Anti-inflammatory Research : In a study evaluating various pyrazoles for their ability to inhibit TNF-α production in vitro, certain derivatives exhibited over 80% inhibition at concentrations as low as 10 µM .
  • Antimicrobial Testing : Compounds derived from similar structures were screened against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics like ampicillin .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have been shown to possess antibacterial and antifungal properties due to their ability to inhibit microbial growth through various mechanisms .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. In particular, compounds containing thiazole and furan rings have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This step may involve the reaction of hydrazine derivatives with carbonyl compounds.
  • Introduction of the Furan and Thiazole Substituents : These groups are commonly introduced through electrophilic substitution reactions.
  • Carboxamide Formation : The final step often involves the conversion of an amine or amide precursor into the desired carboxamide structure.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound showed promising activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Screening

In another investigation, researchers synthesized various pyrazole derivatives and assessed their cytotoxicity against human cancer cell lines. The study found that certain modifications to the pyrazole structure enhanced anticancer activity, leading to significant reductions in cell viability at low concentrations. This highlights the importance of structural optimization in developing effective anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Formula (Calc. MW) Yield (%) Melting Point (°C) Biological Activity
Target Compound Furan-2-ylmethyl, 4-methoxybenzo[d]thiazol-2-yl C₂₁H₂₁N₅O₃S (423.5)* Not Reported Not Reported Hypothesized: Antimicrobial
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () Chloro, cyano, phenyl C₂₁H₁₅ClN₆O (402.8) 68 133–135 Not Reported
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide () Benzo[d]thiazolyl, m-tolylsulfonyl C₂₆H₂₅N₃O₃S₂ (499.6) 47–72 Not Reported Multitarget pain inhibitor
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide () Benzo[d]thiazolyl, benzamide C₂₀H₁₄N₂OS (330.4) 43.5–58.1 mg 106–181 Not Reported
Dasatinib (BMS-354825) () Thiazole-carboxamide, chlorophenyl, piperazinyl C₂₂H₂₆ClN₇O₂S (488.0) Not Reported Not Reported Kinase inhibitor (FDA-approved)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Furan-carboxamide, methoxybenzyl C₁₈H₁₈N₄O₄S (386.4) Not Reported Not Reported Not Reported

*Calculated molecular weight based on structural inference.

Key Observations :

  • Substituent Diversity: The target compound uniquely combines a furan-2-ylmethyl group with a 4-methoxybenzo[d]thiazolyl moiety, distinguishing it from analogs with simpler aryl or halogen substituents (e.g., ’s chloro/cyano derivatives).
  • Synthetic Complexity : The presence of two bulky substituents (furan and benzo[d]thiazole) may require advanced coupling strategies, contrasting with ’s EDCI/HOBt-mediated synthesis .

Pharmacological Potential

While direct data for the target compound is lacking, structurally related compounds exhibit diverse activities:

  • Antimicrobial Activity : Benzo[d]thiazol-2-yl acetamide derivatives show efficacy against fungal and bacterial pathogens () .
  • Kinase Inhibition : Thiazole-carboxamides like Dasatinib () target tyrosine kinases, suggesting the carboxamide moiety’s role in target binding .
  • Pain Management : Multitarget inhibitors with benzo[d]thiazolyl groups () highlight this scaffold’s versatility in central nervous system applications .

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic conditions (e.g., H₂SO₄) to construct the 4-methoxybenzo[d]thiazole moiety .
  • Pyrazole coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1,3-dimethylpyrazole group .
  • Carboxamide linkage : Activating the carboxylic acid group (e.g., via EDCI/HOBt) for amide bond formation with the furan-2-ylmethyl amine .

Yield Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) reduces side reactions and improves efficiency for pyrazole intermediates . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) are critical for stability .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methoxy group at C4 of the benzothiazole, furan methylene protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 439.12 calculated for C₂₁H₂₂N₄O₃S) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Anticancer screening : NCI-60 human tumor cell line panel to assess GI₅₀ values, with follow-up mechanistic studies (e.g., apoptosis via flow cytometry) .
  • Enzyme inhibition : Target kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .
  • Solubility and permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) and logP calculations to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Core modifications : Compare analogs with substituted furans (e.g., 5-nitro vs. 5-methyl) to evaluate electronic effects on target binding .
  • Bioisosteric replacements : Replace the methoxy group with trifluoromethoxy or ethoxy to assess metabolic stability .
  • Docking simulations : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., in kinases) .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Case Example : Discrepancies in IC₅₀ values between cell-free (enzyme) and cell-based assays may arise from off-target effects or compound aggregation.
  • Methodological Adjustments :
    • Validate assays with positive controls (e.g., staurosporine for kinase inhibition).
    • Use dynamic light scattering (DLS) to detect aggregation artifacts .
    • Apply orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies mitigate instability of the furan ring during long-term storage or in vivo studies?

  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability .
  • Prodrug design : Mask the furan as a stabilized ester (e.g., pivaloyloxymethyl) to resist oxidation .
  • Analytical Monitoring : Track degradation via UPLC-MS (e.g., furan ring oxidation to diketone) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Metabolite ID : GLORYx predicts major Phase I metabolites (e.g., demethylation of the methoxy group) .

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition studies?

  • Negative Controls : Include DMSO-only wells and inactive analogs (e.g., methyl-scrambled pyrazole).
  • Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuity .
  • Counterassays : Test cytotoxicity in non-target cell lines (e.g., HEK293) to distinguish specific vs. general effects .

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